(3-(噻唑-2-氧基)氮杂环丁-1-基)(4-(噻吩-2-基)苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

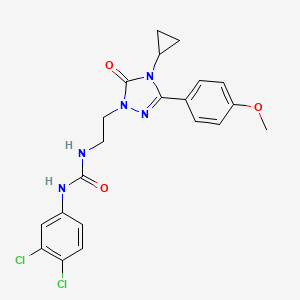

“(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone” is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It is a derivative of azetidin-2-one, which is known for its immunostimulating and antimicrobial properties, as well as its antioxidant activity .

Synthesis Analysis

The synthesis of such compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of the 1,3,4-oxadiazole/thiadiazole ring and the azetidin-2-one derivatives . The thiazole ring, which contains sulfur and nitrogen at position-1 and -3 respectively, plays a significant role in the drug–target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final step involves the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

科学研究应用

合成和表征

新型化合物(包括 (3-(噻唑-2-氧基)氮杂环丁-1-基)(4-(噻吩-2-基)苯基)甲苯酮类似物)的合成和光谱表征已得到广泛研究。这些化合物使用各种光谱方法(包括紫外、红外、1H 和 13C NMR 以及高分辨率质谱)进行合成和表征。使用密度泛函理论计算进行结构优化和理论振动光谱解释。此类研究提供了对平衡几何、键合特征、谐波振动波数以及吸电子基团对分子结构的影响的见解。进行分子对接研究以了解这些化合物的抗菌活性,揭示它们作为抗菌剂的潜力 (Shahana 和 Yardily,2020)。

抗肿瘤和抗菌活性

对噻唑基和氮杂环丁酮衍生物的研究显示出显着的抗肿瘤和抗菌活性。例如,具有噻唑和氮杂环丁酮部分的化合物已证明对一系列癌细胞系具有抑制作用,特别是对白血病、非小细胞肺癌和肾癌。这些发现表明这些化合物作为具有抗癌特性的新候选药物的潜力 (Bhole 和 Bhusari,2011)。此外,由氮杂环丁酮合成的新型噻唑基吡唑和苯并恶唑衍生物显示出有希望的抗菌活性,突出了它们作为新型抗菌剂的潜力 (Landage、Thube 和 Karale,2019)。

抗菌和抗真菌筛选

源自氮杂环丁酮和噻唑烷酮的化合物已针对各种细菌和真菌菌株评估了其抗菌和抗真菌活性。这些研究有助于开发能够对抗多重耐药菌株的新型抗菌剂,从而满足当代医学中的关键需求 (Patel 和 Patel,2017)。

未来方向

The future directions for the research on this compound could involve further exploration of its biological activities, including its potential as an antimicrobial and antioxidant agent . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-16(19-10-14(11-19)21-17-18-7-9-23-17)13-5-3-12(4-6-13)15-2-1-8-22-15/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWUWKYRFXZPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)